1-[4-(cyclopropanesulfonyl)piperazin-1-yl]ethan-1-one
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Description
The compound “2-[4-(cyclopropanesulfonyl)piperazin-1-yl]ethan-1-ol” is similar to the one you’re asking about . It has a molecular weight of 234.32 and is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “2-[4-(cyclopropanesulfonyl)piperazin-1-yl]ethan-1-ol” is 1S/C9H18N2O3S/c12-8-7-10-3-5-11(6-4-10)15(13,14)9-1-2-9/h9,12H,1-8H2 . This code provides a unique representation of the molecule’s structure.Safety and Hazards
Mechanism of Action
Target of Action
Related compounds have been shown to targetPoly (ADP-Ribose) Polymerase (PARP) in human breast cancer cells .
Mode of Action
It is suggested that similar compounds inhibit the catalytic activity of parp1, leading to enhanced cleavage of parp1 . This interaction with PARP1 results in changes at the molecular level, affecting cell viability.
Biochemical Pathways
The inhibition of parp1 can affect various cellular processes, including dna repair and programmed cell death . The compound may increase the phosphorylation of H2AX, a marker of DNA double-strand breaks .
Result of Action
The result of the compound’s action on cells is a decrease in cell viability, as observed in human estrogen-receptor-positive breast cancer cells . The compound may also enhance the phosphorylation of H2AX and increase CASPASE 3/7 activity , indicating the induction of apoptosis.
Properties
IUPAC Name |
1-(4-cyclopropylsulfonylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3S/c1-8(12)10-4-6-11(7-5-10)15(13,14)9-2-3-9/h9H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHNDDHJLCFCID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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